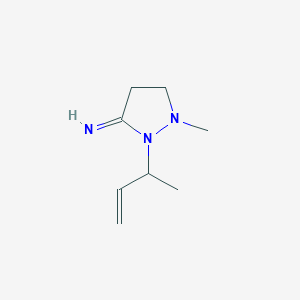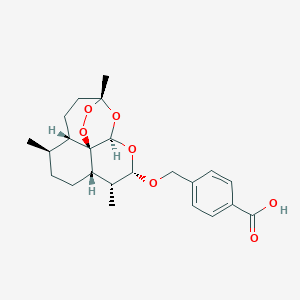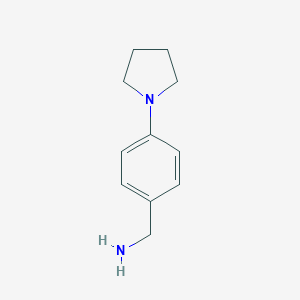
2-But-3-en-2-yl-1-methylpyrazolidin-3-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-But-3-en-2-yl-1-methylpyrazolidin-3-imine is a chemical compound that is commonly used in scientific research. It is a pyrazolidine derivative that has been found to have a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 2-But-3-en-2-yl-1-methylpyrazolidin-3-imine is not fully understood. However, it is thought to work by inhibiting the activity of certain enzymes and receptors in the body, leading to its observed biochemical and physiological effects.
Biochemische Und Physiologische Effekte
2-But-3-en-2-yl-1-methylpyrazolidin-3-imine has been found to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, making it a potential treatment for pain and inflammation. It has also been found to have potential as an antitumor agent, and has been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-But-3-en-2-yl-1-methylpyrazolidin-3-imine in lab experiments is its potential as an antitumor agent. This makes it a valuable tool for studying the mechanisms of tumor growth and potential treatments. However, there are also limitations to using 2-But-3-en-2-yl-1-methylpyrazolidin-3-imine in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret results. Additionally, its potential side effects and toxicity must be carefully considered when designing experiments.
Zukünftige Richtungen
There are several future directions for research on 2-But-3-en-2-yl-1-methylpyrazolidin-3-imine. One area of interest is its potential use in the treatment of Parkinson's disease and Alzheimer's disease. Further research is needed to fully understand its mechanism of action and potential therapeutic benefits in these diseases. Additionally, its potential as an antitumor agent and its effects on inflammation and pain warrant further investigation.
Synthesemethoden
The synthesis of 2-But-3-en-2-yl-1-methylpyrazolidin-3-imine involves the reaction of 2-buten-1-ol with 1-methyl-3,4-dihydro-2H-pyrazol-5-one in the presence of a catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of 2-But-3-en-2-yl-1-methylpyrazolidin-3-imine.
Wissenschaftliche Forschungsanwendungen
2-But-3-en-2-yl-1-methylpyrazolidin-3-imine has been used in a wide range of scientific research applications. It has been found to have potential as an antitumor agent, as well as having anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
117767-34-7 |
|---|---|
Produktname |
2-But-3-en-2-yl-1-methylpyrazolidin-3-imine |
Molekularformel |
C8H15N3 |
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
2-but-3-en-2-yl-1-methylpyrazolidin-3-imine |
InChI |
InChI=1S/C8H15N3/c1-4-7(2)11-8(9)5-6-10(11)3/h4,7,9H,1,5-6H2,2-3H3 |
InChI-Schlüssel |
PBWYLKOSHUIXBA-UHFFFAOYSA-N |
SMILES |
CC(C=C)N1C(=N)CCN1C |
Kanonische SMILES |
CC(C=C)N1C(=N)CCN1C |
Synonyme |
3-Pyrazolidinimine, 1-methyl-2-(1-methyl-2-propenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Furo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B55285.png)



![3-Methylbenzo[c]isoxazole-4,7-dione](/img/structure/B55293.png)



![3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B55300.png)



